Drug delivery systems: Developing novel drug delivery systems for FAC, such as liposomes or nanoparticles, could enhance its therapeutic index by improving its targeting and reducing off-target effects. []
Combination therapies: Investigating the use of FAC in combination with other antiviral or anticancer agents could lead to synergistic effects and improved treatment outcomes. []
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is a synthetic nucleoside analog that exhibits significant antiviral properties, particularly against viruses such as hepatitis C and human immunodeficiency virus. This compound is classified as a purine nucleoside analog due to its structural similarity to natural nucleosides, which allows it to interfere with viral replication processes.
The compound is derived from 2'-deoxycytidine, with a fluorine atom substituted at the 2' position of the ribose sugar. This modification enhances its stability and bioactivity. It belongs to the broader class of deoxyribonucleosides, specifically fluorinated derivatives, which have been shown to exhibit increased potency against various viral targets. The molecular formula for 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is , with a molecular weight of approximately 245.21 g/mol .
The synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine typically involves several key steps:
These methods yield high purity and significant quantities of the desired nucleoside analog, making it suitable for further biological evaluation.
The molecular structure of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine can be represented as follows:
The presence of the fluorine atom at the 2' position significantly alters the electronic properties of the molecule, enhancing its binding affinity to viral polymerases .
As a fluorinated derivative of deoxyribonucleoside, 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine participates in various chemical reactions that are pivotal for its antiviral activity:
The mechanism through which 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine exerts its antiviral effects involves:
Studies have demonstrated that this compound shows low cytotoxicity while maintaining potent inhibitory effects against various strains of hepatitis C and human immunodeficiency virus .
The physical properties of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine include:
Chemical properties include its reactivity with nucleophiles due to the electrophilic nature imparted by the fluorine substitution, which enhances its interaction with biological macromolecules .
The scientific applications of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine are diverse:
The synthesis of 2'-fluoro-arabinofuranosyl derivatives hinges on precise nucleophilic displacement reactions at the sugar moiety’s C2' position. A foundational approach involves converting ribofuranose precursors to activated intermediates with leaving groups (e.g., triflates or mesylates), enabling fluoride ion attack. For instance, a seven-step synthesis from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose yields 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose—a versatile intermediate for cytidine coupling. This method achieves fluorination using potassium fluoride in acetamide, followed by periodate oxidation to install the arabino configuration, providing the target cytidine derivative in high stereopurity and scalable yields (>20% overall) [4].
A significant challenge is suppressing β-elimination during enolate fluorination of ribonolactone precursors. This is mitigated by sterically hindered silyl protecting groups (e.g., tert-butyldiphenylsilyl), which enforce a 3-endo ring conformation that minimizes elimination. Electrophilic fluorination of the lithium enolate with N-fluorodibenzenesulfonimide (NFSi) delivers 2-deoxy-2-fluoro-arabino-lactone in 72% yield, a critical precursor for nucleoside formation [7].
Table 1: Nucleophilic Fluorination Methods for 2'-Fluoro-Arabinose Intermediates
Starting Material | Key Reagent | Critical Step | Yield (%) | Reference |
---|---|---|---|---|
3-O-Tosyl-D-allofuranose derivative | KF (acetamide) | Periodate configuration inversion | >20 (overall) | [4] |
Protected ribonolactone | NFSi, LiHMDS | Enolate fluorination | 72 | [7] |
1,3,5-Tri-O-benzoyl-ribose triflate | K[18F]/K222 complex | Radiofluorination | 50–70 (RCY*) | [9] |
*RCY = Radiochemical yield, decay-corrected.
Traditional nucleoside coupling relies on activating the sugar anomeric position via bromination, which risks hydrolysis side reactions and requires meticulous drying. The TMSOTf (trimethylsilyl trifluoromethanesulfonate)-assisted method bypasses bromination by directly activating 2'-deoxy-2'-[18F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose for coupling with persilylated cytosine. Under Vorbruggen conditions, TMSOTf catalyzes glycosidic bond formation at 120°C, yielding protected β-anomer selectively due to neighboring-group participation of the 2-benzoyloxy group. This stereochemical outcome is critical for biological activity, as β-anomers exhibit optimal substrate recognition by viral polymerases and kinases [9].
In [18F]FAC synthesis, this method reduces steps by eliminating HBr handling and achieves decay-corrected radiochemical yields of 10.6 ± 4.2% within 158 minutes. Anomer separation via HPLC confirms >98% β-selectivity, contrasting classical routes that yield α/β mixtures requiring chromatographic resolution [9].
Table 2: TMSOTf vs. Classical Glycosylation for [18F]FAC Synthesis
Method | Key Step | Reaction Time | β-Anomer Yield (%) | Purity | |
---|---|---|---|---|---|
Classical (bromination) | HBr/AcOH activation | >180 min | 4.3–5.5 (d.c.) | ≥98% | [3] |
TMSOTf-assisted | Direct silyl coupling | 158 ± 19 min | 10.6 ± 4.2 (d.c.) | >98% | [9] |
Structural diversification of the cytosine base at N4 enhances antiviral potency while modulating toxicity. Modifying the lead compound 2′-deoxy-2′-β-fluoro-4′-azido-β-D-arabinofuranosyl cytidine (FNC), researchers synthesized analogs with N4-heteroatom substituents (e.g., hydroxyethyl, ethoxyethyl). Coupling involved activating the 4-carbonyl of tri-O-benzoyl uridine with 1,2,4-triazole or TPSCl, followed by nucleophilic displacement with substituted amines. Three derivatives (1a, 1d, 1g) exhibited nanomolar activity against HBV in HepG2.2.15 cells. Compound 1g (N4-(2-hydroxyethyl)) demonstrated dual inhibition of viral antigens (HBsAg EC₅₀ = 9 nM; HBeAg EC₅₀ = 0.25 μM) and DNA replication (EC₅₀ = 0.15 μM), outperforming FNC (EC₅₀ = 0.28 μM) by disrupting both viral polymerase activity and nucleocapsid assembly [5].
The 4'-azido moiety augments binding to viral polymerases by mimicking the transition state during phosphodiester bond formation. Combined with C2' fluoro-induced sugar pucker rigidity, these modifications enhance incorporation into viral DNA, causing chain termination [5].
Table 3: Anti-HBV Activity of N4-Substituted 4'-Azido Cytidine Analogs
Compound | N4-Substituent | EC₅₀ (μM) HBV DNA | HBsAg Inhibition (EC₅₀) |
---|---|---|---|
FNC | -H | 0.28 | 0.32 μM |
1g | -(CH₂)₂OH | 0.15 | 9 nM |
1a | -CH₂CH₂OCH₂CH₂OH | 0.48 | 0.12 μM |
1d | -CH₂CH₂OCH₂CH₂OCH₃ | 0.53 | 0.21 μM |
Radiochemical synthesis of [18F]FAC confronts fluorine-18’s short half-life (110 min) and competing side reactions. Early methods introduced [18F] before cytidine coupling, resulting in low radiochemical yields (4.3–5.5%) due to:
Late-stage radiofluorination addresses these issues by coupling pre-formed arabinofuranosyl cytidine to [18F]fluoride. A rationally designed precursor with a thermally stable leaving group (e.g., truncated sulfonate esters) minimizes anhydro formation. Automated modules (e.g., Elixys®) achieve 5–11% radiochemical yields within 160 minutes, enabling clinical translation. Residual DMF from labeling must be <50 ppm per USP guidelines, requiring optimized SPE purification [3] [9].
Table 4: [18F]FAC Radiochemical Synthesis Challenges and Solutions
Challenge | Consequence | Solution | Outcome |
---|---|---|---|
Short t₁/₂ (110 min) | Multi-step yield loss | Late-stage fluorination | RCY 4.3–11% (d.c.) |
Base-catalyzed elimination | Anhydro byproducts | Truncated sulfonate precursors | Purity ≥98% |
HBr residue in bromination | Hydrolysis of intermediates | TMSOTf-assisted coupling | No bromination required |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7